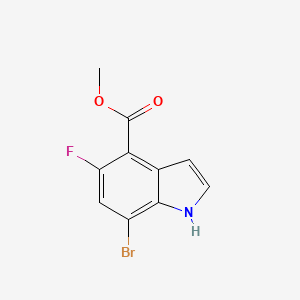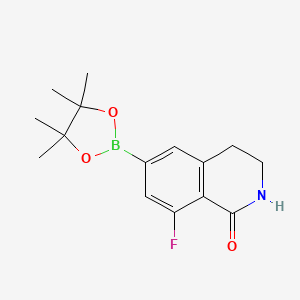
2-(Dimethylamino)ethanol;prop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol is a complex polymeric material. This compound is formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with ethenylbenzene (commonly known as styrene) and is further compounded with 2-(dimethylamino)ethanol. This polymer is known for its versatile applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and ethenylbenzene in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C. The polymerization process results in the formation of a copolymer, which is then compounded with 2-(dimethylamino)ethanol to enhance its properties .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the initiator. The reaction conditions are meticulously controlled to ensure consistent polymer quality. The resulting polymer is then subjected to various purification processes to remove any unreacted monomers and by-products. The final product is often in the form of a viscous liquid or solid, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the acrylic acid moieties, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic ring of the ethenylbenzene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the polymer.
Scientific Research Applications
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular interactions with various substrates. The 2-(dimethylamino)ethanol component provides additional functionality, allowing the polymer to interact with both hydrophilic and hydrophobic surfaces. This dual functionality makes it an excellent candidate for applications requiring strong adhesion and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide, compound with 2-(dimethylamino)ethanol .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenoic acid, compound with 2-(dimethylamino)ethanol .
Uniqueness
What sets 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol apart from similar compounds is its unique combination of acrylic acid and styrene, compounded with 2-(dimethylamino)ethanol. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Additionally, the presence of 2-(dimethylamino)ethanol enhances its adhesion properties and chemical resistance, making it more versatile compared to other similar polymers .
Properties
CAS No. |
70161-47-6 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)3-4-6;1-2-3(4)5/h2-7H,1H2;6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI Key |
KEZGLKPQQBOTBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Related CAS |
70161-47-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


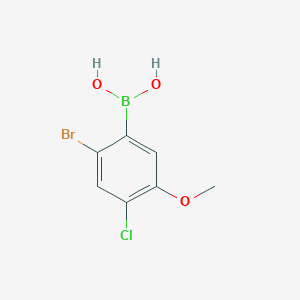
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)

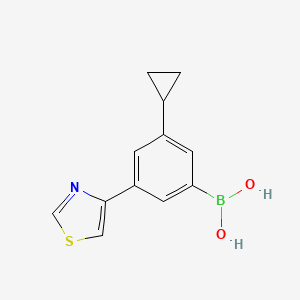
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)


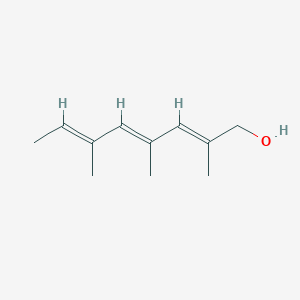
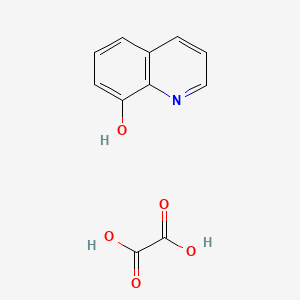
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)

